molecular formula C8H14O4 B13535521 Methyl 3-oxo-4-(propan-2-yloxy)butanoate

Methyl 3-oxo-4-(propan-2-yloxy)butanoate

Cat. No.: B13535521
M. Wt: 174.19 g/mol
InChI Key: AIDRUTSWUIBYDG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(propan-2-yloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (COOR)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-(propan-2-yloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-4-(propan-2-yloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(propan-2-yloxy)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3-oxo-4-(propan-2-yloxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-4-phenylbutanoate: This compound has a phenyl group instead of the propan-2-yloxy group.

    Methyl 2-methyl-3-oxo-4-phenylbutanoate: This compound features an additional methyl group on the carbon chain.

Uniqueness

Methyl 3-oxo-4-(propan-2-yloxy)butanoate is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3-oxo-4-propan-2-yloxybutanoate

InChI

InChI=1S/C8H14O4/c1-6(2)12-5-7(9)4-8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

AIDRUTSWUIBYDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(=O)CC(=O)OC

Origin of Product

United States

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